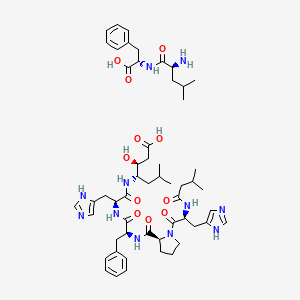
isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound contains the amino acid statine, which is known for its role in inhibiting proteolytic enzymes. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and peptide cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide by HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis.
化学反応の分析
Types of Reactions
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.
科学的研究の応用
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors for treating diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves its interaction with proteolytic enzymes. The statine residue mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH: Another peptide containing statine, known for its protease inhibitory properties.
Pepstatin: A naturally occurring peptide that inhibits aspartyl proteases.
Uniqueness
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is unique due to its specific sequence and the presence of multiple histidine residues, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents.
特性
分子式 |
C54H77N11O11 |
|---|---|
分子量 |
1056.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid;(3S,4S)-3-hydroxy-4-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C39H55N9O8.C15H22N2O3/c1-23(2)13-28(33(49)18-35(51)52)45-37(54)30(16-26-19-40-21-42-26)46-36(53)29(15-25-9-6-5-7-10-25)47-38(55)32-11-8-12-48(32)39(56)31(17-27-20-41-22-43-27)44-34(50)14-24(3)4;1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h5-7,9-10,19-24,28-33,49H,8,11-18H2,1-4H3,(H,40,42)(H,41,43)(H,44,50)(H,45,54)(H,46,53)(H,47,55)(H,51,52);3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t28-,29-,30-,31-,32-,33-;12-,13-/m00/s1 |
InChIキー |
WQDYFHNZYGOTLN-UHIYJSRVSA-N |
異性体SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CC(C)C.CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
正規SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CC(C)C.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















